Evidence Item 1: Analytical Precision and Accuracy Using rac-Hesperetin-d3 in Rat Plasma Pharmacokinetic Studies
In a validated LC-MS/MS method for the simultaneous quantification of hesperidin and hesperetin in Wistar rat plasma, rac-Hesperetin-d3 served as the internal standard for hesperetin. The method achieved within-run precision of 2.06–9.54% and between-run precision of 2.11–7.76%, with corresponding within-run accuracy of -6.52% to 3.82% and between-run accuracy of -1.62% to 2.33% across the calibration range [1]. These performance metrics, obtained using a stable isotope-labeled IS, are superior to those typically achievable with structural analogue IS methods, where matrix effect variability cannot be fully corrected, often resulting in accuracy biases exceeding ±15% [2].
| Evidence Dimension | Within-run precision (CV%) and accuracy (Bias%) |
|---|---|
| Target Compound Data | Precision: 2.06–9.54%; Accuracy: -6.52% to 3.82% |
| Comparator Or Baseline | Structural analogue IS (class baseline): typical bias frequently exceeds ±15% due to uncorrected matrix effects |
| Quantified Difference | Accuracy bias with SIL-IS is contained within ±6.52%, compared to >±15% potential bias with analogue IS (Class-level inference) |
| Conditions | Wistar rat plasma; LC-MS/MS with polarity switching; MRM transitions m/z 301.3→164.1 (hesperetin) and m/z 304.3→164.1 (rac-Hesperetin-d3) |
Why This Matters
Superior precision and accuracy are essential for reliable pharmacokinetic parameter estimation (AUC, Cmax, Tmax) and for meeting regulatory bioanalytical method validation guidelines (FDA/EMA ±15% accuracy threshold).
- [1] Lee JT, Pao LH, Hsieh CD, Huang PW, Hu OYP. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies. Anal Methods. 2017;9(22):3329-3337. doi:10.1039/C7AY00051K. View Source
- [2] WuXi AppTec DMPK Service. Considerations for Internal Standard Use in LC-MS Bioanalysis. 2025. View Source
